G007-LK

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

G007-LK is a potent and selective inhibitor of tankyrase 1 and tankyrase 2, enzymes that belong to the poly (ADP-ribosyl)ating polymerases subgroup. These enzymes regulate the assembly and disassembly of large polymerized structures. This compound has shown significant potential in scientific research, particularly in cancer therapy, due to its ability to inhibit the Wnt/β-catenin signaling pathway .

Mechanism of Action

Target of Action

The primary targets of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile are the enzymes tankyrase 1 and 2 . These enzymes play a crucial role in the regulation of the WNT/β-catenin signaling pathway .

Mode of Action

4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile inhibits tankyrase 1 and 2 by binding to their adenosine sites . This inhibition prevents the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a negative regulator of β-catenin, thereby promoting β-catenin destabilization .

Biochemical Pathways

The compound affects the WNT/β-catenin signaling pathway, which is frequently disrupted in various cancers, including colorectal cancer . By inhibiting tankyrase 1 and 2, the compound reduces WNT/β-catenin signaling, thereby controlling WNT hyperactivation .

Pharmacokinetics

In terms of ADME properties, 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile has been shown to have favorable pharmacokinetic properties . In a study where mice were fed a diet enriched with the compound for three consecutive days, the compound was well-tolerated, and no significant changes in body mass or food consumption were observed .

Result of Action

The compound’s action results in the inhibition of cell-cycle progression, reduction of colony formation, and induction of differentiation in certain cancer cell lines . For instance, in the COLO-320DM xenograft model, the compound inhibited cell-cycle progression, reduced colony formation, and induced differentiation .

Action Environment

The action, efficacy, and stability of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile can be influenced by various environmental factors. For instance, the compound has been shown to sensitize tumors to anti-PD-1 immune checkpoint therapy in syngeneic mouse models . This suggests that the compound’s action can be influenced by the presence of other therapeutic agents. Furthermore, the compound’s action can also be influenced by the specific genetic alterations present in the cancer cells .

Biochemical Analysis

Biochemical Properties

G007-LK functions as a tankyrase inhibitor by binding to the catalytic PARP domain of TNKS1/2, thereby preventing the poly(ADP-ribosyl)ation of target proteins. This inhibition leads to the stabilization of AXIN1 and AXIN2 proteins, which are negative regulators of the Wnt/β-catenin signaling pathway . By stabilizing AXIN proteins, this compound promotes the degradation of β-catenin, thereby reducing Wnt/β-catenin signaling. Additionally, this compound has been shown to inhibit the auto-poly(ADP-ribosyl)ation of TNKS1/2 with IC50 values of 46 nM and 25 nM, respectively .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In colorectal cancer cell lines with APC mutations, this compound reduces cytosolic and nuclear β-catenin levels, inhibits cell-cycle progression, reduces colony formation, and induces differentiation . In hepatocellular carcinoma (HCC) cell lines, this compound dose-dependently inhibits cell growth and downregulates the levels of YAP by upregulating AMOTL1 and AMOTL2 . Additionally, this compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the catalytic activity of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of an undifferentiated state in cancer cells. Furthermore, this compound has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in HCC cell lines . The inhibition of TNKS1/2 also affects other signaling pathways, such as the Hippo pathway, contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the inhibitory effect on LGR5+ intestinal stem cell proliferation was found to be reversible after discontinuation of this compound treatment . Additionally, this compound has been shown to maintain compound exposure in plasma and tumor xenografts for at least 16 hours after a single dose, with stabilization of AXIN proteins observed for at least 24 hours . These findings suggest that this compound has a relatively stable and sustained effect in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice bearing COLO-320DM cell xenografts, this compound administered at 20 mg/kg twice daily or 40 mg/kg daily inhibited tumor growth by 61% and 48%, respectively . Higher doses of this compound have been associated with intestinal toxicity, including reduced crypt proliferation and epithelial degeneration in the small intestine . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein stability through poly(ADP-ribosyl)ation. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, thereby stabilizing them and promoting the degradation of β-catenin . This inhibition of Wnt/β-catenin signaling affects various metabolic processes, including cell proliferation and differentiation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In mice, this compound administered orally or through enriched chow maintains compound exposure in plasma and tissues for several hours . The compound is well-tolerated and does not cause significant weight loss or morphological changes in treated mice . These findings suggest that this compound has favorable pharmacokinetic properties, allowing for effective distribution within the body.

Subcellular Localization

This compound has been shown to localize to specific subcellular compartments, where it exerts its inhibitory effects. In SW480 colorectal cancer cells, this compound induces the formation of cytoplasmic puncta (degradasomes) containing AXIN1, AXIN2, APC, GSK3, βTrCP, TNKS1/2, β-catenin, and phospho-β-catenin . These degradasomes represent enlarged versions of the destruction complex, which is responsible for the degradation of β-catenin. The subcellular localization of this compound to these degradasomes is crucial for its inhibitory effects on Wnt/β-catenin signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G007-LK involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

G007-LK primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, minimizing unwanted reactions that could reduce its efficacy .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as organic solvents (e.g., dimethyl sulfoxide), catalysts, and various chemical intermediates. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .

Major Products Formed

The major product formed during the synthesis of this compound is the final compound itself, characterized by its high purity and potency as a tankyrase inhibitor. By-products are minimized through careful optimization of reaction conditions .

Scientific Research Applications

G007-LK has a wide range of applications in scientific research:

Cancer Research: this compound has been shown to inhibit the growth of colorectal cancer cells by targeting the Wnt/β-catenin signaling pathway. .

Stem Cell Research: This compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology, making it a valuable tool for studying stem cell biology.

Drug Development: Due to its high selectivity and potency, this compound is used in the development of new therapeutic agents targeting tankyrase enzymes

Biological Studies: This compound is used to study the role of tankyrase enzymes in various biological processes, including DNA repair and cell signaling

Comparison with Similar Compounds

G007-LK is unique in its high selectivity and potency as a tankyrase inhibitor. Compared to other tankyrase inhibitors like XAV939, this compound shows greater selectivity and reduced off-target effects . Similar compounds include:

This compound stands out due to its optimized structure, high selectivity, and excellent pharmacokinetic profile, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name |

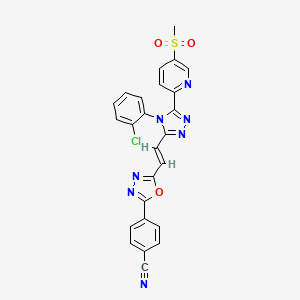

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWVLHPKZNBSBE-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.